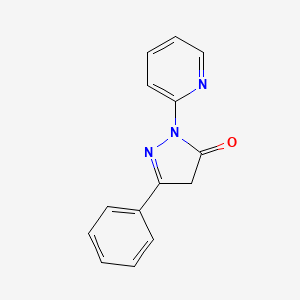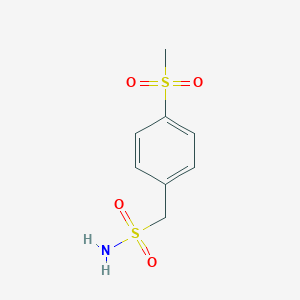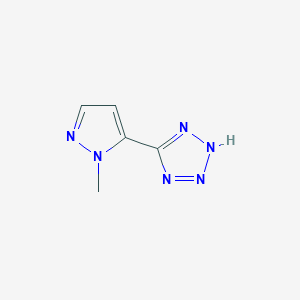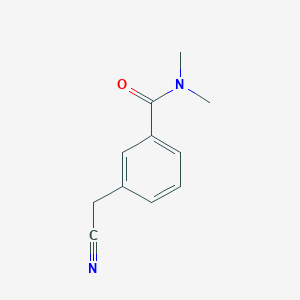
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate (DIMCPC) is an organic compound that has been gaining attention in the scientific community due to its potential applications in drug development, biochemical research, and laboratory experiments. DIMCPC is a structural isomer of 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylate (DICPC), which has been studied for its potential therapeutic applications. DIMCPC has a unique structure that allows it to interact with a variety of biological molecules, making it a promising compound for further research.
Aplicaciones Científicas De Investigación
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate has been studied for its potential applications in drug development, biochemical research, and laboratory experiments. It has been found to have the ability to interact with a variety of biological molecules, such as proteins, peptides, and enzymes. In drug development, this compound has been studied for its potential as a therapeutic agent due to its ability to interact with receptors and modulate their activity. In biochemical research, this compound has been studied for its ability to bind to DNA, RNA, and other biomolecules, which could be useful in understanding the structure and function of these molecules. In laboratory experiments, this compound has been used as a tool to study the binding of proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate is not yet fully understood. However, it is believed to interact with various molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to interact with proteins and other biomolecules through covalent bonding. Additionally, this compound has been found to bind to DNA, RNA, and other biomolecules, which could be useful in understanding the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to interact with proteins, peptides, and enzymes, which could lead to changes in their structure and function. Additionally, this compound has been found to bind to DNA, RNA, and other biomolecules, which could be useful in understanding the structure and function of these molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate in laboratory experiments include its ability to interact with a variety of biological molecules, its ability to bind to DNA, RNA, and other biomolecules, and its ability to modulate the activity of receptors. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not yet fully understood.
Direcciones Futuras
The potential future directions of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate research include further investigation into its mechanism of action, its potential therapeutic applications, and its ability to modulate the activity of receptors. Additionally, further research could be done to study the interactions between this compound and DNA, RNA, and other biomolecules, as well as its potential applications in drug development. Finally, further research could be done to explore the potential of this compound as a tool to study the binding of proteins and other biomolecules.
Métodos De Síntesis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate can be synthesized through a variety of methods, including a condensation reaction between 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid and 1-methylcyclopentanecarboxylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid. The reaction is carried out at a temperature of 80-100°C and yields this compound as the major product. The yield can be further increased by using a solvent such as acetonitrile or dimethyl sulfoxide.
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-methylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-15(8-4-5-9-15)14(19)20-16-12(17)10-6-2-3-7-11(10)13(16)18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWAUAMUMIZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)



![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)

![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)

